
4,4'-((5-(Pyren-1-yl)-1,3-phenylene)bis(ethyne-2,1-diyl))dipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-((5-(Pyren-1-yl)-1,3-phenylene)bis(ethyne-2,1-diyl))dipyridine is a complex organic compound that features a pyrene core linked to a phenylene unit through ethyne bridges, which are further connected to pyridine rings. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including materials science and organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((5-(Pyren-1-yl)-1,3-phenylene)bis(ethyne-2,1-diyl))dipyridine typically involves a multi-step process. One common method includes the following steps:
Synthesis of the Pyrene Derivative: The pyrene core is functionalized to introduce reactive groups that can participate in further coupling reactions.
Sonogashira Coupling: The functionalized pyrene derivative undergoes a Sonogashira coupling reaction with a phenylene diiodide to form the ethyne-bridged intermediate.
Final Coupling: The intermediate is then coupled with pyridine derivatives under similar conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
4,4’-((5-(Pyren-1-yl)-1,3-phenylene)bis(ethyne-2,1-diyl))dipyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ethyne bridges or the pyridine rings.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated compounds.
科学的研究の応用
4,4’-((5-(Pyren-1-yl)-1,3-phenylene)bis(ethyne-2,1-diyl))dipyridine has several scientific research applications:
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes due to its unique electronic properties.
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology and Medicine: The compound’s fluorescence properties make it useful in bioimaging and as a probe in various biological assays.
Industry: It is used in the production of advanced materials with specific optical and electronic characteristics.
作用機序
The mechanism by which 4,4’-((5-(Pyren-1-yl)-1,3-phenylene)bis(ethyne-2,1-diyl))dipyridine exerts its effects is primarily related to its electronic structure. The pyrene core and ethyne bridges facilitate electron delocalization, which enhances the compound’s fluorescence and electronic properties. This delocalization allows the compound to interact with various molecular targets, including biological macromolecules and electronic materials.
類似化合物との比較
Similar Compounds
4,4’-((5-(Pyren-1-yl)-1,3-phenylene)bis(ethyne-2,1-diyl))dibenzene: Similar structure but with benzene rings instead of pyridine.
4,4’-((5-(Pyren-1-yl)-1,3-phenylene)bis(ethyne-2,1-diyl))diquinoline: Similar structure but with quinoline rings instead of pyridine.
Uniqueness
4,4’-((5-(Pyren-1-yl)-1,3-phenylene)bis(ethyne-2,1-diyl))dipyridine is unique due to the presence of pyridine rings, which introduce additional nitrogen atoms into the structure. This can enhance the compound’s ability to participate in coordination chemistry and form complexes with metals, making it particularly useful in the development of metal-organic frameworks and other advanced materials.
特性
分子式 |
C36H20N2 |
|---|---|
分子量 |
480.6 g/mol |
IUPAC名 |
4-[2-[3-pyren-1-yl-5-(2-pyridin-4-ylethynyl)phenyl]ethynyl]pyridine |
InChI |
InChI=1S/C36H20N2/c1-2-29-8-9-31-10-12-33(34-13-11-30(3-1)35(29)36(31)34)32-23-27(6-4-25-14-18-37-19-15-25)22-28(24-32)7-5-26-16-20-38-21-17-26/h1-3,8-24H |
InChIキー |
GHEQNOKZSVGJJX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC(=CC(=C5)C#CC6=CC=NC=C6)C#CC7=CC=NC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


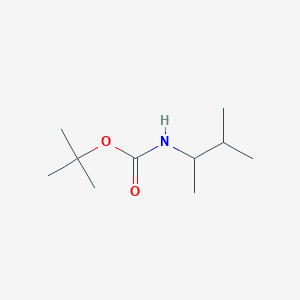
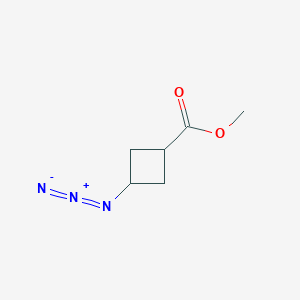
![(R)-N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B14793193.png)
![19-Ethyl-16-oxa-3-azapentacyclo[12.6.1.02,11.04,9.017,21]henicosa-1(20),2,4,6,8,10,12,14,17(21)-nonaene](/img/structure/B14793200.png)
![4-(4'-Amino-5',8'-difluorospiro[piperidine-4,2'-quinazoline]-1'-carbonyl)benzonitrile](/img/structure/B14793206.png)
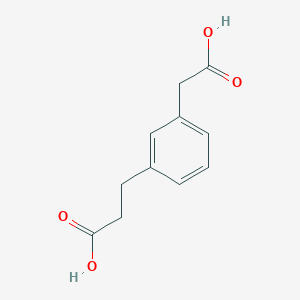
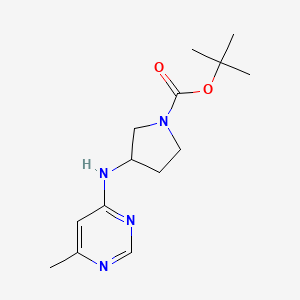
![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14793239.png)

![2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylbutanamide](/img/structure/B14793241.png)
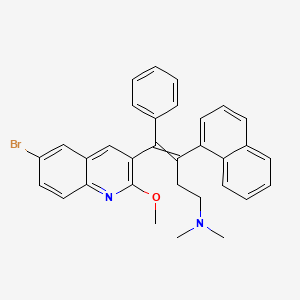
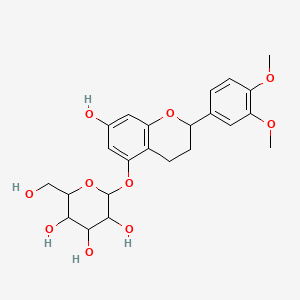
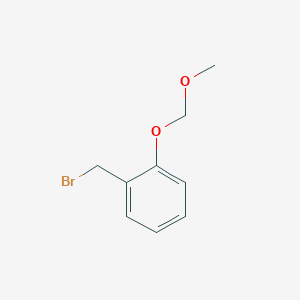
![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate](/img/structure/B14793261.png)
